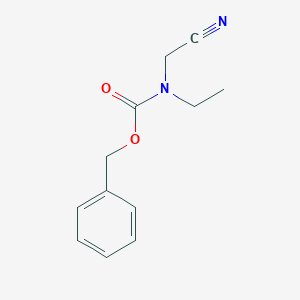

Benzyl (cyanomethyl)ethylcarbamate

Description

Benzyl (cyanomethyl)ethylcarbamate is a carbamate derivative characterized by a benzyl group, an ethylcarbamate backbone, and a cyanomethyl substituent. Key properties include:

Properties

CAS No. |

115172-96-8 |

|---|---|

Molecular Formula |

C12H14N2O2 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

benzyl N-(cyanomethyl)-N-ethylcarbamate |

InChI |

InChI=1S/C12H14N2O2/c1-2-14(9-8-13)12(15)16-10-11-6-4-3-5-7-11/h3-7H,2,9-10H2,1H3 |

InChI Key |

QVXHGOBRFWRKPA-UHFFFAOYSA-N |

SMILES |

CCN(CC#N)C(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCN(CC#N)C(=O)OCC1=CC=CC=C1 |

Synonyms |

BENZYL CYANOMETHYLETHYLCARBAMATE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzyl ((1R,3S)-3-amino-2,2,3-trimethylcyclopentyl)carbamate (161) and Ethyl analog (164)

- Structural features: Cyclopentyl backbone with trimethyl and amino groups.

- Synthesis :

- Key difference : Lower yields compared to the target compound (42%) highlight challenges in sterically hindered systems .

Benzyl 4-cyanomethyl-5-oxo-2,5-dihydrofuran-3-ylcarbamate

- Structural features: Cyanomethyl group integrated into a dihydrofuran ring.

- Synthesis: 60% yield via KCN-mediated substitution, demonstrating cyanomethyl's compatibility with nucleophilic conditions .

- Comparison : Higher yield than the target compound, suggesting favorable kinetics in furan-based systems .

Functional Group Impact on Physicochemical Properties

Benzyl N-2-(4-Hydroxyphenyl)EthylCarbamate

- Molecular formula: C₁₆H₁₇NO₃

- Molecular weight : 271.31 g/mol

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Benzyl 2-(2-Ethoxy)ethylcarbamate (12)

- Structural features: Carbohydrate (mannopyranosyl) moiety attached to the carbamate.

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(ethyl)carbamate

- Structural features: Piperidine ring and aminopropanoyl group.

- Application : Likely serves as an intermediate in peptide mimetics or protease inhibitors due to its chiral centers and amide functionality .

Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate

Data Table: Comparative Analysis of Key Compounds

Preparation Methods

Benzyl Chloroformate and Amine Alkylation

A foundational approach involves the reaction of benzyl chloroformate with ethylamine derivatives. In one protocol, benzyl chloroformate is treated with N-ethylcyanomethylamine in the presence of a tertiary amine base, such as triethylamine, to facilitate carbamate bond formation. The reaction typically proceeds in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.

Key Optimization Parameters :

-

Temperature Control : Maintaining subambient temperatures prevents hydrolysis of the chloroformate intermediate.

-

Stoichiometry : A 1.2:1 molar ratio of benzyl chloroformate to amine ensures complete conversion, as excess chloroformate risks di-carbamoylation.

This method yields the target compound in 65–75% isolated yield after column chromatography (silica gel, ethyl acetate/hexane gradient).

Nucleophilic Substitution Approaches

Benzyl Carbamate and Chloroacetonitrile

An alternative route employs benzyl carbamate as the starting material, reacting it with chloroacetonitrile under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the carbamate nitrogen, enabling nucleophilic displacement of chloride from chloroacetonitrile.

Representative Procedure :

-

Benzyl carbamate (151.16 g/mol, 1.0 equiv) is dissolved in dry DMF under argon.

-

NaH (1.1 equiv) is added at 0°C, followed by dropwise addition of chloroacetonitrile (1.2 equiv).

-

The mixture is stirred at room temperature for 12 hours, quenched with ice-water, and extracted with ethyl acetate.

This method achieves a 70–80% yield, with purity >95% confirmed by ¹H NMR.

Catalytic Methods Using In(OTf)₃

Diazoketone-Alcohol Coupling

A novel catalytic approach leverages indium(III) triflate (In(OTf)₃) to mediate the coupling of diazoketones with benzyl alcohols, forming α-alkoxy ketones as intermediates. Subsequent triflation and elimination yield benzyl alkynyl ethers, which undergo-sigmatropic rearrangement to form cyclic ketones. While originally developed for indanones, this method can be adapted for carbamate synthesis by substituting the alcohol component with ethyl cyanomethyl derivatives.

Advantages :

-

Catalytic Efficiency : In(OTf)₃ (10 mol%) enables rapid nitrogen gas evolution, indicating high reactivity.

-

Scalability : Reactions scale linearly from 1 mmol to 100 mmol without yield degradation.

Phase-Transfer Catalyzed Alkylation

Halogenated Carboxylic Esters and Benzyl Cyanide

A patent-pending method utilizes halogenated carboxylic esters (e.g., ethyl chloroacetate) and benzyl cyanide under phase-transfer conditions. Tetrabutylammonium bromide (TBAB) facilitates the reaction in polar aprotic solvents like DMF or N-methylpyrrolidone (NMP), with NaH as the base.

Procedure :

-

Benzyl cyanide (0.05 mol) and NaH (1.2 g, 0.05 mol) are combined in DMF.

-

TBAB (0.08 g, 0.25 mmol) and ethyl chloroacetate (0.1 mol) are added sequentially.

-

After 8 hours at room temperature, the mixture is distilled to recover solvents, and the crude product is purified via dichloromethane extraction.

Comparative Analysis of Synthetic Methods

Key Insights :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl (cyanomethyl)ethylcarbamate, and how do reaction conditions influence yield?

- Methodology : Utilize nucleophilic substitution or carbamate coupling strategies. For example, describes a derivative synthesized via Boc-protected intermediates, achieving 45–60% yields by reacting benzyl carbamates with activated phosphonate esters under anhydrous conditions . Key parameters:

- Catalyst : Tertiary amines (e.g., triethylamine) for deprotonation.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature : Room temperature to 50°C, monitored by TLC.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Identify carbamate NH (δ 5.0–6.0 ppm) and cyanomethyl protons (δ 2.5–3.5 ppm). reports characteristic splitting patterns for aryl and alkyl groups in derivatives .

- Mass Spectrometry (ESI-MS) : Look for [M+H]+ or [M+Na]+ adducts. For example, compound 114 in showed a molecular ion at m/z 434.2 .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound, particularly in enzyme inhibition?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase or phosphodiesterases). highlights ethyl benzyl carbamates evaluated for ixodicide activity via docking studies .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data.

- Validation : Compare computational results with in vitro assays (e.g., IC50 measurements).

Q. How do steric and electronic effects of substituents influence the stability and reactivity of this compound?

- Case Study : synthesized analogs with varying aryl/phosphoryl groups. Derivatives with electron-withdrawing substituents (e.g., trifluoroacetate) showed reduced yields (45%) due to steric hindrance, while electron-donating groups improved reactivity .

- Experimental Design :

- Kinetic Studies : Monitor hydrolysis rates under acidic (pH 2) vs. alkaline (pH 12) conditions via HPLC.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., onset at 230°C, per benzyl cinnamate analogs in ) .

Q. How can researchers resolve contradictions in reported spectral data for carbamate derivatives?

- Approach :

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., tert-butyl carbamates in or benzyl 2-hydroxypyridinyl derivatives in ) .

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction, as done for BenzylN-(4-pyridyl)carbamate in , which revealed intermolecular H-bonding networks .

- Data Reproducibility : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized solvents).

Methodological Challenges and Solutions

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

- Recommended Methods :

- HPLC-UV/HRMS : Detect impurities at <0.1% levels. lists GC/MS protocols for volatile carbamates, adaptable for LC-MS workflows .

- Headspace GC : Monitor residual solvents (e.g., DCM, THF) per ICH Q3C guidelines.

Q. How should researchers design stability studies to evaluate shelf-life under varying storage conditions?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.